

# A Historical Perspective on Dihydropyrene Chemistry: From Aromaticity Probe to Photoswitch

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of dihydropyrene chemistry is a fascinating narrative that intertwines the fundamental concepts of aromaticity with the development of sophisticated molecular switches. This in-depth technical guide provides a historical perspective on the core of dihydropyrene chemistry, from its theoretical conception and first synthesis to the elucidation of its unique photochromic properties and the evolution of its synthetic pathways.

## The Genesis of Dihydropyrene: A Quest for Understanding Aromaticity

The story of dihydropyrene is deeply rooted in the broader field of annulene chemistry, which blossomed in the mid-20th century. Chemists were captivated by Hückel's rule, which predicted that planar, cyclic, conjugated systems with  $(4n+2)$   $\pi$ -electrons would exhibit aromatic character. This led to a fervent search for new molecules that would test and expand the boundaries of this rule.

A pivotal figure in this exploration was Virgil Boekelheide, an American organic chemist whose work on aromatic compounds, particularly cyclophanes, laid the groundwork for the synthesis of dihydropyrene.<sup>[1]</sup> The theoretical allure of a bridged<sup>[2]</sup>annulene, a  $(4n+2)$   $\pi$ -electron system where  $n=3$ , was the driving force. The internal bridge was conceived as a way to enforce

planarity on the 14-membered ring, a key requirement for aromaticity that was difficult to achieve in simple large-ring annulenes due to steric hindrance of the inner hydrogens.

The culmination of this theoretical and synthetic effort came in the early 1960s when Boekelheide and his student, J. B. Phillips, reported the synthesis of trans-15,16-dimethyldihdropyrene.<sup>[2][3]</sup> This molecule was not just a synthetic curiosity; it was a groundbreaking tool for probing the very nature of aromaticity.

## The Landmark Synthesis of trans-15,16-Dimethyldihdropyrene

The initial synthesis of trans-15,16-dimethyldihdropyrene was a multi-step process that showcased the synthetic ingenuity of the time. While the full detailed protocol from the original publications is highly specific, the general approach laid the foundation for future work in this area. A significant evolution in the synthesis was the development of methods starting from dithiametacyclophanes, a route that was also pioneered by Boekelheide's group.

### Key Synthetic Developments:

- **The Boekelheide Synthesis (Early 1960s):** The initial route involved the construction of a complex cyclophane precursor, which was then converted to the dihydropyrene system. This seminal work established the feasibility of creating these bridged annulenes.
- **The Dithiametacyclophane Route (Late 1960s - 1970):** A more versatile and higher-yielding route was later developed, which involved the synthesis of a dithia[3.3]metacyclophane. This intermediate could then be converted to the dihydropyrene core through a sequence of reactions, including a Stevens rearrangement and a Hofmann elimination. This method also allowed for the synthesis of the cis-isomer of 15,16-dimethyldihdropyrene, a significant achievement reported by R. H. Mitchell and V. Boekelheide in 1970.<sup>[4][5]</sup>

The following DOT script illustrates a generalized workflow for the synthesis of dihydropyrenes via the dithiametacyclophane route.



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Generalized synthetic workflow for dihydropyrenes.

## Spectroscopic Evidence of Aromaticity

The true triumph of Boekelheide's synthesis was the profound spectroscopic evidence for the aromaticity of trans-15,16-dimethyldihydropyrene. The  $^1\text{H}$  NMR spectrum of this molecule provided a stunning confirmation of the diatropic ring current associated with aromatic systems.

The key observation was the chemical shift of the protons of the internal methyl groups. These protons, being located in the shielding region of the aromatic ring current, appeared at an exceptionally high field (low ppm value), a phenomenon that has become a hallmark of dihydropyrene chemistry.

| Compound                          | Internal Methyl Protons ( $\delta$ , ppm) | Peripheral Protons ( $\delta$ , ppm) | Reference |
|-----------------------------------|---|--------------------------------------|-----------|
| trans-15,16-Dimethyldihydropyrene | -4.25                                     | 8.14 - 8.67                          | [6]       |
| Typical Alkane Methyl Protons     | ~0.9                                      | -                                    |           |

The dramatic upfield shift of the internal methyl protons to a negative ppm value provided unequivocal evidence for a strong diatropic ring current, confirming the aromatic nature of the  $14\pi$ -electron periphery.

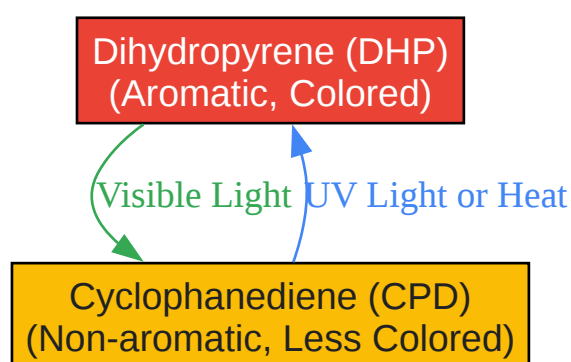
## The Dawn of Photoswitching: The Dihydropyrene-Cyclophanediene Isomerization

Beyond its role as a probe for aromaticity, dihydropyrene chemistry took an exciting turn with the discovery of its photochromic properties. It was found that dihydropyrenes could undergo a reversible photoisomerization to a less colored, non-aromatic valence isomer, a cyclophanediene.[7]

This photoisomerization involves the conversion of the deeply colored, aromatic dihydropyrene (DHP) to the lighter-colored, non-aromatic cyclophanediene (CPD) upon irradiation with visible light. The reverse reaction, the conversion of CPD back to DHP, can be triggered by either UV light or heat.[7] This reversible process opened the door to the development of dihydropyrene-based molecular switches.

The mechanism of this photoisomerization is believed to proceed through a biradical intermediate.[7][8] The thermal conversion of cyclophanediene back to dihydropyrene is thought to involve a biradicaloid transition state.[1][9]

The following diagram illustrates the photochromic switching of a generic dihydropyrene.



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Photochromic switching of dihydropyrene.

## Quantitative Aspects of Photoswitching

The efficiency and stability of dihydropyrene-based photoswitches are characterized by several key parameters, including the quantum yield of photoisomerization and the half-life of the thermal back-reaction. These parameters can be tuned by modifying the substituents on the dihydropyrene core.

| Derivative                  | Photo-opening Quantum Yield ( $\Phi$ ) | Thermal Closing Half-life ( $t_{1/2}$ ) at 20°C | Reference |
|-----------------------------|--|---|-----------|
| 8,16-Dicyano Derivative     | -                                      | > 30 years                                      | [1][9]    |
| Di-isobutenyl Derivative    | $0.12 \pm 0.01$                        | ~16 years (extrapolated)                        | [10]      |
| Anthracene-fused Derivative | -                                      | 20 minutes (at 46°C)                            | [5]       |
| Furan-fused Derivative      | -                                      | 63 hours (at 46°C)                              | [5]       |

## Evolution of Dihydropyrene Chemistry and Future Outlook

Following the pioneering work of Boekelheide, the field of dihydropyrene chemistry has been significantly advanced by researchers such as Reginald H. Mitchell, who has developed synthetic routes to a wide array of annelated and functionalized dihydropyrenes.[5][11] These efforts have not only provided a deeper understanding of the structure-property relationships governing their aromaticity and photochromism but have also expanded their potential applications.

The unique properties of dihydropyrenes have positioned them as promising candidates for various applications, including:

- **Molecular Switches and Memory:** The reversible photoisomerization allows for the development of light-addressable molecular switches for data storage and processing.
- **Optoelectronics:** The ability to modulate their electronic properties with light makes them interesting for use in organic electronic devices.[3]
- **Drug Delivery and Phototherapy:** While the dihydropyrene core itself is not a common pharmacophore, its photoswitching ability could be harnessed to create light-activatable

drugs or phototherapeutic agents. It is important to distinguish the dihydropyrene scaffold from the more commonly known dihydropyridine scaffold, which is found in numerous approved drugs.

The historical journey of dihydropyrene chemistry is a testament to the power of fundamental research. What began as an elegant synthetic solution to a question about aromaticity has evolved into a vibrant field with far-reaching implications for materials science and beyond. The continued exploration of new synthetic methods and the fine-tuning of their photochromic properties will undoubtedly lead to even more exciting discoveries and applications in the years to come.

## Detailed Experimental Protocols

The following are generalized representations of the experimental protocols for the key synthetic steps in the dithiametacyclophane route to dihydropyrenes, based on the methodologies developed by Boekelheide and Mitchell. For precise, substrate-specific details, the original publications should be consulted.

### Synthesis of Dithia[3.3]metacyclophane

- **General Procedure:** A solution of 1,3-bis(bromomethyl)benzene and sodium sulfide (or a suitable sulfide source) in a suitable solvent (e.g., ethanol or DMF) is heated at reflux under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the dithia[3.3]metacyclophane.

### Stevens Rearrangement

- **General Procedure:** The dithia[3.3]metacyclophane is dissolved in an appropriate solvent (e.g., tetrahydrofuran). A strong base, such as potassium t-butoxide or sodium hydride, is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours to effect the rearrangement. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the rearranged product is purified by chromatography.

## Hofmann Elimination

- General Procedure: The product from the Stevens rearrangement is subjected to methylation to form the corresponding bis-sulfonium salt. This salt is then treated with a strong base (e.g., potassium t-butoxide) in a suitable solvent at an elevated temperature. The elimination of dimethyl sulfide leads to the formation of the dihydropyrene. The product is then isolated and purified by chromatography and recrystallization to yield the final dihydropyrene product.

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